2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
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Overview
Description
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that features an indole moiety, a benzo[b]furan core, and a benzenesulfonate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The benzo[b]furan moiety can be synthesized via the radical bromination of a methyl group followed by a reaction with triethyl phosphite and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as ZnO nanoparticles, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole and benzo[b]furan rings due to the presence of electron-rich π-systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions include oxindole derivatives, hydroxylated compounds, and various substituted indole and benzo[b]furan derivatives .
Scientific Research Applications
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and benzenesulfonate groups.
Uniqueness
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to its combination of indole, benzo[b]furan, and benzenesulfonate moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C24H17NO5S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C24H17NO5S/c1-25-15-16(19-9-5-6-10-21(19)25)13-23-24(26)20-12-11-17(14-22(20)29-23)30-31(27,28)18-7-3-2-4-8-18/h2-15H,1H3/b23-13+ |
InChI Key |
BBSYEDDCGJFDFH-YDZHTSKRSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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